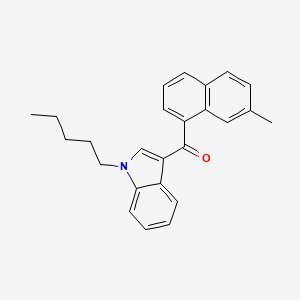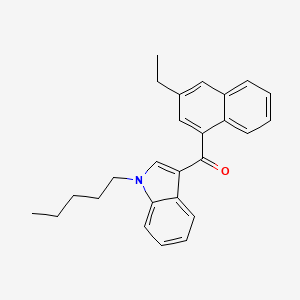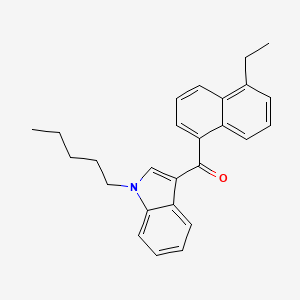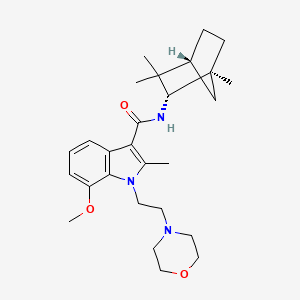
MN-25-2-Methyl derivative
Overview
Description
MN-25-2-Methyl derivative, formally known as 7-methoxy-2-methyl-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide, is a synthetic cannabinoid receptor ligand. It has significant binding affinity for both central cannabinoid receptor 1 (CB1) and peripheral cannabinoid receptor 2 (CB2), making it a valuable compound for research in cannabinoid receptor pharmacology .
Mechanism of Action
Target of Action
MN-25-2-Methyl derivative is a cannabinoid (CB) receptor ligand . It primarily targets the central CB1 receptor and peripheral CB2 receptor . The Ki values, which represent the binding affinity of the compound to these receptors, are 8 nM and 29 nM respectively . These receptors play a crucial role in various physiological processes including pain sensation, mood, and memory.
Biochemical Pathways
The compound is likely to affect the endocannabinoid system, given its affinity for cannabinoid receptors . This system plays a key role in modulating various physiological processes.
Biochemical Analysis
Biochemical Properties
MN-25-2-Methyl derivative interacts with the central CB1 receptor and peripheral CB2 receptor . The Ki values, which represent the binding affinity of this compound to these receptors, are 8 and 29 nM respectively . This suggests that this compound can bind to these receptors and potentially influence biochemical reactions involving these receptors .
Cellular Effects
Given its affinity for CB1 and CB2 receptors, it is likely that this compound can influence cell function by modulating signaling pathways associated with these receptors .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to CB1 and CB2 receptors . This binding could potentially lead to the activation or inhibition of enzymes, changes in gene expression, and other molecular effects .
Temporal Effects in Laboratory Settings
The compound is known to be stable and has a long shelf-life .
Metabolic Pathways
Given its interaction with CB1 and CB2 receptors, it is likely that this compound is involved in cannabinoid-related metabolic pathways .
Subcellular Localization
Given its interaction with CB1 and CB2 receptors, it is likely that this compound is localized in areas of the cell where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MN-25-2-Methyl derivative involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the indole core: This is typically achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the morpholine moiety: This step involves the alkylation of the indole nitrogen with a morpholine derivative.
Attachment of the bicyclic heptane group: This is done through a series of coupling reactions, often involving organometallic reagents.
Methoxylation and methylation: These steps introduce the methoxy and methyl groups at specific positions on the indole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
MN-25-2-Methyl derivative undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized at the indole ring or the morpholine moiety.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized indole derivatives, reduced carboxamides, and substituted indole compounds .
Scientific Research Applications
MN-25-2-Methyl derivative has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: Investigated for its binding affinity and activity at cannabinoid receptors, contributing to the understanding of endocannabinoid system.
Medicine: Explored for potential therapeutic applications in pain management, anti-inflammatory treatments, and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
MN-25: A parent compound with similar structure but lacking the 2-methyl group.
JWH-018: Another synthetic cannabinoid with high affinity for CB1 and CB2 receptors.
CP 55,940: A synthetic cannabinoid with a different core structure but similar receptor binding profile.
Uniqueness
MN-25-2-Methyl derivative is unique due to its specific structural modifications, which confer distinct binding affinities and pharmacological properties compared to other synthetic cannabinoids. The presence of the 2-methyl group and the morpholine moiety enhances its selectivity and potency at cannabinoid receptors .
Properties
IUPAC Name |
7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-[(1S,2S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O3/c1-18-22(24(31)28-25-26(2,3)19-9-10-27(25,4)17-19)20-7-6-8-21(32-5)23(20)30(18)12-11-29-13-15-33-16-14-29/h6-8,19,25H,9-17H2,1-5H3,(H,28,31)/t19-,25-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGGGOMMJKYRJR-JRLVAEJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CCN3CCOCC3)C(=CC=C2)OC)C(=O)NC4C(C5CCC4(C5)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1CCN3CCOCC3)C(=CC=C2)OC)C(=O)N[C@H]4[C@]5(CC[C@H](C5)C4(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301023638 | |
| Record name | MN-25 2-methyl derivative | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301023638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501927-29-3 | |
| Record name | MN-25 2-methyl derivative | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301023638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B594083.png)
![[1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B594084.png)
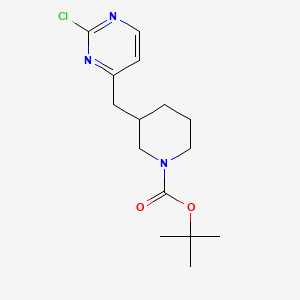
![6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B594087.png)
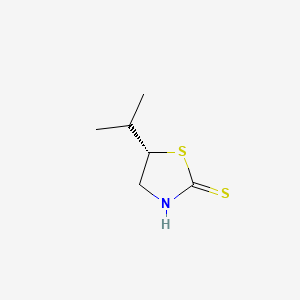
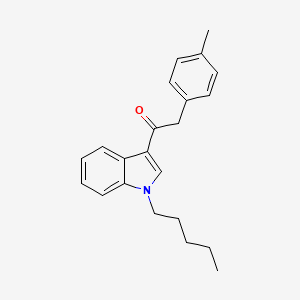
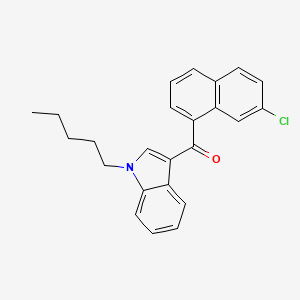
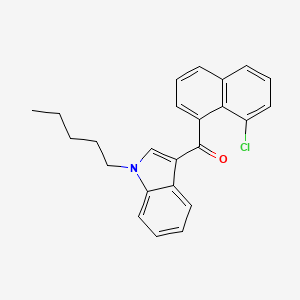
![[1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594093.png)
![[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594094.png)

